molecular formula C26H23FN4O6S2 B2580465 ethyl 3-(4-fluorophenyl)-4-oxo-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-87-6

ethyl 3-(4-fluorophenyl)-4-oxo-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2580465
CAS No.: 851949-87-6
M. Wt: 570.61
InChI Key: XXOJFAIHUMIBLS-UHFFFAOYSA-N
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Description

Ethyl 3-(4-fluorophenyl)-4-oxo-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-fluorophenyl)-4-oxo-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves multiple steps, starting from commercially available precursors. The key steps typically include the formation of the thieno[3,4-d]pyridazine core, followed by the introduction of the fluorophenyl, pyrrolidine-1-sulfonyl, and benzamido groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-fluorophenyl)-4-oxo-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyl 3-(4-fluorophenyl)-4-oxo-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-(4-fluorophenyl)-4-oxo-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 3-(4-fluorophenyl)-4-oxo-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their functional groups and overall molecular architecture, which can influence their chemical reactivity and biological activity.

By understanding the unique properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

ethyl 3-(4-fluorophenyl)-4-oxo-5-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN4O6S2/c1-2-37-26(34)22-20-15-38-24(21(20)25(33)31(29-22)18-9-7-17(27)8-10-18)28-23(32)16-5-11-19(12-6-16)39(35,36)30-13-3-4-14-30/h5-12,15H,2-4,13-14H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOJFAIHUMIBLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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